

A Comprehensive Technical Guide to the Solubility of Captafol in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of **Captafol**, a broad-spectrum phthalimide fungicide. Understanding the solubility of **Captafol** in various organic solvents is critical for its formulation, analytical method development, and environmental fate studies. This document compiles quantitative solubility data, details relevant experimental protocols, and visualizes key processes to support research and development activities.

Core Physical and Chemical Properties of Captafol

Captafol presents as colorless to pale-yellow crystals in its pure form, while the technical grade material is a light tan powder with a slight, pungent odor.[1][2][3] It is practically insoluble in water, with a reported solubility of 1.4 mg/L at 20°C.[1][3] **Captafol** is stable under normal environmental conditions but undergoes rapid hydrolysis in acidic and alkaline media and decomposes slowly at its melting point of 160-162°C.[1][3]

Captafol Solubility in Organic Solvents

Captafol exhibits slight to moderate solubility in a range of organic solvents. The following table summarizes the available quantitative data. For comparative purposes, solubility values originally reported in g/kg have been converted to g/100 mL, assuming a solvent density of 1 g/mL.



Organic Solvent	Solubility (g/kg)	Estimated Solubility (g/100 mL)	Original Source
Dimethyl Sulfoxide	170	17.0	[1][3]
Xylene	100	10.0	[1][3][4]
Methyl Ethyl Ketone	44	4.4	[1][3]
Acetone	43	4.3	[1][3][4]
Benzene	25	2.5	[1][3][4]
Toluene	17	1.7	[1][3][4]
Isopropanol	13	1.3	[1][3]
Cyclohexane	-	Soluble (concentration- dependent)	[5]

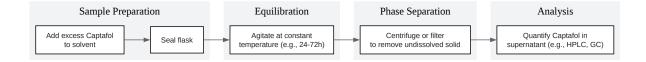
Experimental Protocols

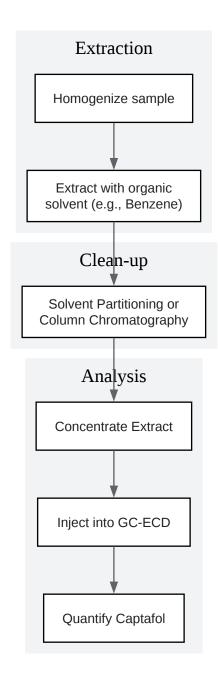
Detailed experimental protocols for determining the solubility of **Captafol** are not extensively published. However, standard methodologies such as the shake-flask method are applicable. Furthermore, analytical procedures for the quantification of **Captafol** in various matrices have been well-documented.

Solubility Determination: Shake-Flask Method

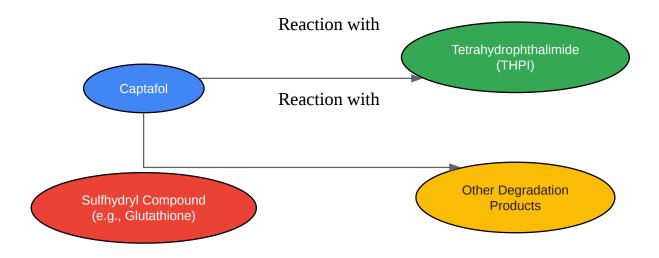
The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method. This procedure involves adding an excess amount of the solid compound to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] After agitation, the suspension is centrifuged or filtered to separate the undissolved solid.[6] The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).











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